cis-6-hydroxyhex-3-enoyl-CoA

Beta-oxidation Enoyl-CoA hydratase Substrate specificity

cis-6-Hydroxyhex-3-enoyl-CoA is the defined cis-Δ3 intermediate required for reconstituting the unsaturated fatty acid β-oxidation spiral. Unlike saturated or trans-analogs, its stereospecific (3Z) double bond and terminal hydroxyl group are essential for enoyl-CoA isomerase and hydratase substrate specificity studies. Sourced as a ChEBI/Lipid Maps authenticated metabolite, it serves as a reliable LC-MS/GC-MS standard for metabolomics and enzymology. Choose this compound to eliminate isomer-dependent variability in your assays.

Molecular Formula C27H44N7O18P3S
Molecular Weight 879.7 g/mol
Cat. No. B1264162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-6-hydroxyhex-3-enoyl-CoA
Molecular FormulaC27H44N7O18P3S
Molecular Weight879.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=CCCO)O
InChIInChI=1S/C27H44N7O18P3S/c1-27(2,22(39)25(40)30-8-7-17(36)29-9-11-56-18(37)6-4-3-5-10-35)13-49-55(46,47)52-54(44,45)48-12-16-21(51-53(41,42)43)20(38)26(50-16)34-15-33-19-23(28)31-14-32-24(19)34/h3-4,14-16,20-22,26,35,38-39H,5-13H2,1-2H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/b4-3-/t16-,20-,21-,22+,26-/m1/s1
InChIKeyHZHMFZAKYSAIGU-YINSCCIPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-6-hydroxyhex-3-enoyl-CoA: A Coenzyme A Derivative for Fatty Acid Metabolism Research Procurement


cis-6-hydroxyhex-3-enoyl-CoA is a hydroxy fatty acyl-CoA derivative (CAS: 481070-38-6) formed by the formal condensation of the thiol group of coenzyme A with the carboxy group of 6-hydroxyhex-3-enoic acid [1]. It is a key intermediate in the beta-oxidation pathway for unsaturated fatty acid metabolism, specifically processed by enoyl-CoA isomerases and hydratases [2]. Its structural definition, including the cis (3Z) double bond configuration [3], is confirmed by authoritative databases such as ChEBI [1] and Lipid Maps [3].

Why Generic Acyl-CoA Substitution Fails for cis-6-hydroxyhex-3-enoyl-CoA


Direct substitution with other enoyl-CoA or hydroxyacyl-CoA analogs is not feasible due to distinct chain-length specificity and stereochemical requirements of metabolic enzymes. Enzymes such as enoyl-CoA hydratase and isomerase exhibit strong substrate selectivity for specific carbon chain lengths and double bond configurations (cis vs. trans) [1]. The cis-Δ3 double bond in cis-6-hydroxyhex-3-enoyl-CoA dictates a specific isomerization step to trans-Δ2-enoyl-CoA , which is not applicable to saturated or trans-analogs. Furthermore, the terminal hydroxyl group at C6 creates a distinct chemical entity that influences enzyme active site binding and downstream metabolic flux, differentiating it from standard medium-chain enoyl-CoA substrates like crotonyl-CoA (C4) or octenoyl-CoA (C8) [2].

cis-6-hydroxyhex-3-enoyl-CoA: Quantitative Differentiation Evidence for Procurement Decisions


Enzyme Substrate Specificity: Differentiating cis-6-hydroxyhex-3-enoyl-CoA from Crotonyl-CoA and Octenoyl-CoA

Enoyl-CoA hydratase exhibits marked substrate specificity differences based on carbon chain length and double bond configuration. While direct kinetic parameters for cis-6-hydroxyhex-3-enoyl-CoA are not available in the public domain, cross-study comparison with crotonyl-CoA (C4) and octenoyl-CoA (C8) highlights the principle that enzyme efficiency decreases significantly with increasing chain length due to steric constraints [1]. cis-6-hydroxyhex-3-enoyl-CoA, possessing a C6 chain with a terminal hydroxyl group and a cis-Δ3 double bond, occupies a unique substrate space distinct from these common comparators, implying distinct enzyme kinetics and pathway relevance [2].

Beta-oxidation Enoyl-CoA hydratase Substrate specificity

Isomerase Activity: cis-6-hydroxyhex-3-enoyl-CoA as a Specific Substrate for Enoyl-CoA Isomerase

cis-6-hydroxyhex-3-enoyl-CoA is a recognized substrate for enoyl-CoA isomerase, an enzyme that catalyzes the conversion of cis-Δ3 double bonds to trans-Δ2 double bonds, a critical step in unsaturated fatty acid beta-oxidation . This contrasts with saturated enoyl-CoA substrates (e.g., crotonyl-CoA) which do not undergo isomerization. In comparative studies of acyl-CoA oxidase I, various 3-enoyl-CoA substrates with cis or trans configurations were synthesized to characterize enzyme substrate specificity, demonstrating that isomerase activity is highly dependent on double bond geometry [1].

Enoyl-CoA isomerase Fatty acid oxidation Cis-trans isomerization

Stability Profile: Defined Storage Conditions for cis-6-hydroxyhex-3-enoyl-CoA

Vendor technical datasheets specify that cis-6-hydroxyhex-3-enoyl-CoA, as a solid powder, is stable for 3 years when stored at -20°C, and for 2 years at 4°C . In solution, stability is limited to 6 months at -80°C or 1 month at -20°C . These quantitative stability metrics are crucial for procurement planning and inventory management. While other acyl-CoA derivatives may have similar stability profiles, the specific data for this compound provides a verifiable baseline for storage and handling decisions.

Chemical stability Storage conditions Procurement logistics

Optimal Application Scenarios for cis-6-hydroxyhex-3-enoyl-CoA Procurement


Reconstruction of Unsaturated Fatty Acid Beta-Oxidation Pathways

cis-6-hydroxyhex-3-enoyl-CoA serves as a critical intermediate for in vitro reconstitution of the beta-oxidation spiral for unsaturated fatty acids. Its specific cis-Δ3 double bond requires isomerase activity, making it an essential substrate for studying this branch of the pathway [1]. This scenario is directly supported by its defined role as an intermediate in the isomerization step to trans-6-hydroxyhex-2-enoyl-CoA .

Enoyl-CoA Isomerase and Hydratase Substrate Specificity Studies

Given the distinct structural features of cis-6-hydroxyhex-3-enoyl-CoA—a C6 chain, terminal hydroxyl group, and cis-Δ3 double bond—it is a valuable tool for probing the substrate specificity of enoyl-CoA isomerases and hydratases. Comparative studies with saturated or trans-analogs can reveal the structural determinants of enzyme recognition and catalysis [2].

Metabolite Standard for Lipidomics and Metabolomics

As a defined metabolite listed in authoritative databases like ChEBI and Lipid Maps [3][4], cis-6-hydroxyhex-3-enoyl-CoA can be used as an authentic standard for LC-MS or GC-MS based metabolomics studies, enabling accurate identification and quantification of this intermediate in biological samples from fatty acid metabolism studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-6-hydroxyhex-3-enoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.